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Compound of Interest

Compound Name: Quinoline-7,8-diol hydrochloride

CAS No.: 671780-00-0

Cat. No.: B3356540

Get Quote

Executive Summary: The Catechol-Quinoline
Advantage
Quinoline-7,8-diol derivatives represent a "privileged scaffold" fusion. By integrating the N-

heterocyclic quinoline core with a 7,8-catechol moiety, these compounds exhibit dual reactivity:

Enhanced Metal Sequestration: Unlike 8-HQ (N,O-donor), 7,8-diols can coordinate via the

catecholate mode (O,O-donor) or the 8-hydroxyquinoline mode (N,O-donor), making them

potent inhibitors of Mg²⁺/Mn²⁺-dependent enzymes (e.g., HIV Integrase).

Redox Cycling Cytotoxicity: The 7,8-diol moiety is susceptible to oxidation, forming an ortho-

quinone. This process generates Reactive Oxygen Species (ROS), a primary mechanism for

their anticancer activity against resistant tumor lines.[1][2]

Chemical Basis & Synthesis
Structure-Activity Relationship (SAR)
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The biological potency of quinoline-7,8-diol relies on the lability of the O-H bonds and the

stability of the resulting quinone.

Feature Function Biological Implication

N-1 Nitrogen
Proton acceptor / Metal

coordinator

Essential for lysosomotropic

accumulation and N,O-

chelation.

C-8 Hydroxyl H-bond donor / Metal ligand
Critical for binding active site

metals (e.g., Zn²⁺ in MMPs).

C-7 Hydroxyl Redox center

Enables conversion to ortho-

quinone; enhances acidity of

C-8 OH.

C-2/C-4 Substitution Steric modulator

Bulky groups here (e.g.,

phenyl, styryl) improve

lipophilicity and target

selectivity.

Synthesis Protocol: Modified Skraup Reaction
Objective: Synthesize 7,8-dihydroxyquinoline from 2,3-dihydroxyaniline.

Reagents:

2,3-Dihydroxyaniline (Substrate)

Glycerol (C3 synthon)[2]

Sulfuric Acid (Catalyst/Dehydrating agent)[2][3]

Nitrobenzene or Sodium m-nitrobenzenesulfonate (Oxidant)[2]

Ferrous Sulfate (Moderator to prevent violent exotherm)[2]

Step-by-Step Workflow:
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Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical

stirrer, mix 2,3-dihydroxyaniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate (0.5 g).

Acid Addition: Add concentrated H₂SO₄ (20 mL) dropwise. Caution: Exothermic.[2][4]

Cyclization: Heat the mixture to 135°C for 4 hours. The glycerol dehydrates to acrolein,

which undergoes Michael addition with the aniline, followed by ring closure.

Oxidation: Add the oxidant (nitrobenzene) and reflux for an additional 2 hours to aromatize

the dihydroquinoline intermediate.

Work-up: Cool to room temperature. Dilute with ice water. Neutralize with 20% NaOH to pH

7.0–7.5 to precipitate the crude diol.

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography

(Eluent: DCM:MeOH 95:5).

Pharmacological Mechanisms & Applications
HIV-1 Integrase Inhibition
The 7,8-diol moiety mimics the diketo acid pharmacophore found in FDA-approved inhibitors

(e.g., Raltegravir).

Mechanism: HIV Integrase requires two Mg²⁺ ions in its catalytic core to process viral DNA.

[2][5][6] The 7,8-diol acts as a metal-chelating triad, sequestering these Mg²⁺ ions and

freezing the enzyme-DNA complex.

Binding Mode: The C-7 and C-8 oxygens coordinate the metals, while the quinoline ring

stacks with the viral DNA bases (π-π interactions), displacing the 3'-adenosine of the viral

DNA.

Anticancer Activity: The "Trojan Horse" Mechanism
Quinoline-7,8-diols exploit the elevated copper levels in cancer cells.

Chelation: The diol binds Cu²⁺ in the bloodstream.[2]

Uptake: The neutral lipophilic complex crosses the cancer cell membrane.[2]
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Redox Cycling: Inside the cell (reductive environment), Cu²⁺ is reduced to Cu⁺.[2] The 7,8-

diol oxidizes to the ortho-quinone, generating superoxide anions (O₂•⁻) and hydroxyl radicals

([2][7]•OH).[2][8]

Apoptosis: The ROS surge causes mitochondrial membrane depolarization and DNA double-

strand breaks.[2]

Visualization of Mechanisms
Figure 1: Synthesis & Redox Mechanism
This diagram illustrates the Skraup synthesis pathway and the subsequent biological activation

via redox cycling.[2]
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Caption: Synthesis of 7,8-dihydroxyquinoline and its copper-mediated activation into a ROS-

generating cytotoxic agent.

Figure 2: HIV Integrase Binding Mode
Visualizing how the scaffold blocks the viral enzyme.[2]
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Caption: The 7,8-diol moiety chelates the critical Mg²⁺ pair in HIV Integrase, preventing viral

DNA integration.

Experimental Protocols for Validation
In Vitro HIV-1 Integrase Strand Transfer Assay
Purpose: Quantify the IC50 of derivatives against the strand transfer step.

Preparation: Coat 96-well plates with streptavidin. Immobilize biotinylated viral DNA (LTR

sequence) mimics.[2]

Incubation: Add purified Recombinant HIV-1 Integrase and the test compound (quinoline-7,8-

diol derivative) at varying concentrations (0.1 nM – 10 µM).[2]
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Reaction: Add the target DNA substrate (digoxigenin-labeled) and MgCl₂ (cofactor).[2]

Incubate at 37°C for 60 mins.

Detection: Wash plate. Add anti-digoxigenin-HRP antibody.[2] Develop with TMB substrate.

[2]

Analysis: Absorbance at 450 nm is proportional to strand transfer activity.[2] Calculate IC50

using non-linear regression.

ROS Generation Assay (Cell-Free)
Purpose: Confirm the redox cycling capability of the catechol moiety.

Reagents: Phosphate buffer (pH 7.4), DCFH-DA (fluorescent ROS probe), CuSO₄, and

Ascorbic Acid (reducing agent to initiate cycling).[2]

Procedure:

Mix 10 µM test compound with 10 µM CuSO₄.[2]

Add 100 µM Ascorbic Acid.[2]

Immediately add 5 µM DCFH-DA.[2]

Measurement: Monitor fluorescence (Ex/Em: 485/530 nm) every 5 minutes for 1 hour.

Validation: A rapid increase in fluorescence compared to the "No Copper" control confirms

metal-mediated ROS generation.[2]

Summary of Biological Data
Compound Class Target Mechanism Typical IC50 / MIC

7,8-

Dihydroxyquinoline

Cancer (HeLa, MCF-

7)
ROS / Cu-Transport 2.5 – 10 µM

7-Carboxy-8-hydroxy HIV-1 Integrase Mg²⁺ Chelation 0.5 – 5.0 µM

7-Substituted-8-

hydroxy
Bacteria (S. aureus) Fe³⁺ Deprivation 4 – 16 µg/mL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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